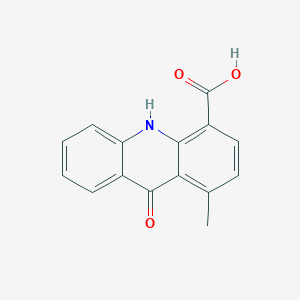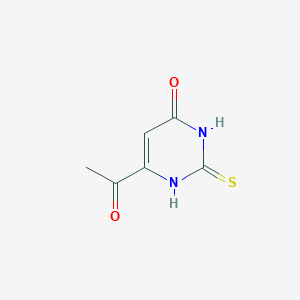
6-(Phenylmethanesulfonyl)-5H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzylsulfonyl)-5H-purine is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzylsulfonyl)-5H-purine typically involves the introduction of the benzylsulfonyl group to the purine core. One common method is the nucleophilic substitution reaction where a suitable purine derivative reacts with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of 6-(Benzylsulfonyl)-5H-purine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Benzylsulfonyl)-5H-purine can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Benzylsulfonyl)-5H-purine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Benzylsulfonyl)-5H-purine largely depends on its interaction with biological targets. The benzylsulfonyl group can interact with specific amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various molecular pathways, making the compound useful in studying biochemical processes and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
- 6-(Phenylsulfonyl)-5H-purine
- 6-(Methylsulfonyl)-5H-purine
- 6-(Ethylsulfonyl)-5H-purine
Comparison: 6-(Benzylsulfonyl)-5H-purine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This can make it more effective in certain biological applications compared to its analogs with smaller or less lipophilic substituents.
Eigenschaften
CAS-Nummer |
919802-89-4 |
|---|---|
Molekularformel |
C12H10N4O2S |
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
6-benzylsulfonyl-5H-purine |
InChI |
InChI=1S/C12H10N4O2S/c17-19(18,6-9-4-2-1-3-5-9)12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8,10H,6H2 |
InChI-Schlüssel |
GMGCGSKYISIIQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC=NC3=NC=NC32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B12920541.png)



![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)


![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)




![5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920598.png)

